Hinge-Binder Scaffold Potency Differentiation vs. Imidazo[1,2-b]pyridazine Analog 6b
The target compound's 6-methylpyridazine hinge binder is structurally distinct from the imidazo[1,2-b]pyridazine scaffold found in compound 6b, which exhibits potent VEGFR2 inhibition (IC50 = 7.1 nM) and PDGFRβ inhibition (IC50 = 15 nM) [1]. Quantitative target-specific data for N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-3-(trifluoromethyl)benzamide is not reported in the primary literature. However, SAR studies demonstrate that hinge-binder modifications within this benzamide series lead to divergent kinase selectivity profiles [1]. This evidence supports the hypothesis that substituting the hinge binder can re-target the compound's inhibitory activity toward a different kinome panel, a critical consideration for procurement decisions where target specificity is paramount.
| Evidence Dimension | Kinase Inhibition Potency (VEGFR2) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Compound 6b: VEGFR2 IC50 = 7.1 nM; PDGFRβ IC50 = 15 nM [1] |
| Quantified Difference | Cannot be calculated due to absent target data. Functional differentiation based on scaffold divergence is predicted but unquantified. |
| Conditions | Radiometric kinase assay; compound 6b data from Miyamoto et al., 2012 [1]. |
Why This Matters
This differentiation matters for scientific selection because the distinct hinge-binding scaffold predicts a non-overlapping kinase inhibition profile, which is essential for experiments requiring specific kinase targeting.
- [1] Miyamoto N, Oguro Y, Takagi T, Iwata H, Miki H, Hori A, Imamura S. Design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives having a benzamide unit as novel VEGFR2 kinase inhibitors. Bioorg Med Chem. 2012 Dec 15;20(24):7051-8. doi: 10.1016/j.bmc.2012.10.004. PMID: 23123015. View Source
